7-bromo-3-hydrazinylindol-2-one
Description
7-Bromo-3-hydrazinylindol-2-one is a heterocyclic compound featuring an indol-2-one core substituted with a bromine atom at position 7 and a hydrazinyl group at position 3. The indol-2-one scaffold is characterized by a fused bicyclic structure with a ketone group at the 2-position. This compound is of interest in medicinal chemistry, particularly as an intermediate for synthesizing bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
7-bromo-3-hydrazinylindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-5-3-1-2-4-6(5)11-8(13)7(4)12-10/h1-3H,10H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUUOZSMUGFCNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C(=C1)Br)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=O)N=C2C(=C1)Br)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “7-bromo-3-hydrazinylindol-2-one” involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of compound “7-bromo-3-hydrazinylindol-2-one” is scaled up using large reactors and continuous flow processes. This ensures consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the optimal conditions throughout the production process.
Chemical Reactions Analysis
Types of Reactions: Compound “7-bromo-3-hydrazinylindol-2-one” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions of compound “7-bromo-3-hydrazinylindol-2-one” are carried out under specific conditions, including controlled temperatures, pressures, and the use of catalysts. Common reagents include acids, bases, and solvents that facilitate the desired transformations.
Major Products Formed: The major products formed from the reactions of compound “7-bromo-3-hydrazinylindol-2-one” depend on the type of reaction and the reagents used
Scientific Research Applications
Compound “7-bromo-3-hydrazinylindol-2-one” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It plays a role in biochemical studies and is used in the development of new drugs and therapeutic agents.
Medicine: It is investigated for its potential therapeutic effects and is used in the formulation of pharmaceuticals.
Industry: It is utilized in the production of advanced materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of compound “7-bromo-3-hydrazinylindol-2-one” involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to the desired biological or chemical effects. The detailed pathways and molecular targets are subjects of ongoing research to fully understand its mode of action.
Comparison with Similar Compounds
Core Heterocycle Variations
Indol-2-one vs. Indazole Derivatives
- 7-Bromooxindole (7-Bromo-1,3-dihydro-2H-indol-2-one): Shares the indol-2-one core and 7-bromo substitution but lacks the hydrazinyl group at position 3.
- 7-Bromo-4-chloro-1H-indazol-3-amine : Features an indazole core (two adjacent nitrogen atoms) with bromo and chloro substituents. The indazole structure increases aromatic stability compared to indol-2-one, while the chloro group introduces additional steric and electronic effects. The amine at position 3 is less nucleophilic than hydrazine, reducing reactivity in condensation reactions .
Pyrazoloquinolinone Derivatives
- 7-Bromo-2-(4-(trifluoromethoxy)phenyl)pyrazoloquinolin-3-one: Combines a quinolinone and pyrazole ring. The trifluoromethoxy group enhances lipophilicity, which is absent in 7-bromo-3-hydrazinylindol-2-one. Such structural differences influence solubility and membrane permeability in biological systems .
Substituent Effects at Position 3
- Hydrazinyl Group : Enhances reactivity in hydrazone formation (e.g., with carbonyl compounds) and serves as a ligand in metal complexes.
- Acetic Acid Group : Introduces acidity (pKa ~4.5–5.0), improving water solubility but reducing membrane permeability.
- Chloromethyl Group : Increases electrophilicity, enabling nucleophilic substitution reactions.
Comparison with Other Methods
- Suzuki Coupling : Used in 3-phenylindazole synthesis (), highlighting the versatility of bromo-substituted heterocycles in cross-coupling reactions.
- Hydrazine Addition: describes hydrazine monohydrate for amine group introduction in indazole derivatives, a method transferable to indol-2-one systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
